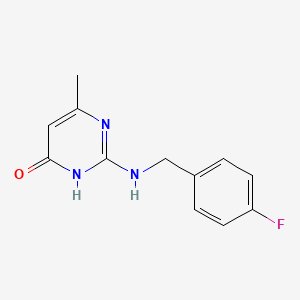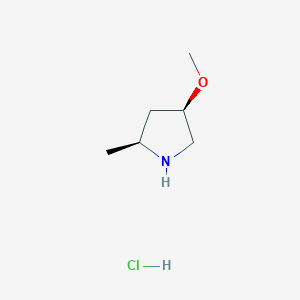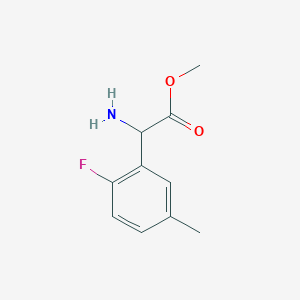
4,4-Dimethylpyrrolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylpyrrolidin-3-one is an organic compound with the molecular formula C6H11NO. It is a five-membered lactam, which is a cyclic amide. This compound is known for its stability and versatility in various chemical reactions. It appears as a white to cream-colored solid and is sparingly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrrolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,4-dimethyl-2-pyrrolidinone with suitable reagents under controlled conditions. The process often involves the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound can be achieved through a multigram synthesis approach. This involves the use of commercially accessible and cost-effective reagents. The process is typically carried out in a three-step procedure, which includes the formation of intermediates followed by cyclization and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidinones.
Applications De Recherche Scientifique
4,4-Dimethylpyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Dimethylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The compound’s effects are mediated through its binding to active sites on proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
4,4-Dimethylpyrrolidin-3-one can be compared with other similar compounds such as:
- 4,4-Dimethyl-2-pyrrolidinone
- 3-Amino-4,4-dimethylpyrrolidin-2-one
- 3-Hydroxy-4,4-dimethylpyrrolidin-2-one
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
4,4-dimethylpyrrolidin-3-one |
InChI |
InChI=1S/C6H11NO/c1-6(2)4-7-3-5(6)8/h7H,3-4H2,1-2H3 |
Clé InChI |
KMWGVDOGQKOKRN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


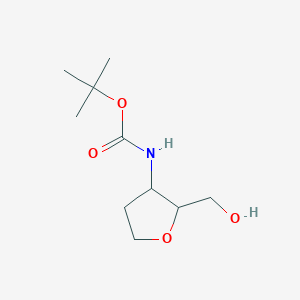
![3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12977155.png)


![2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12977172.png)
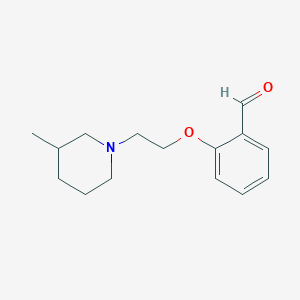

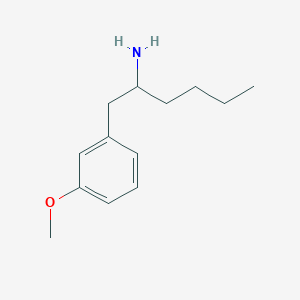
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde](/img/structure/B12977198.png)

